REACTION_CXSMILES
|
[C:1]([Cl:4])(=[O:3])[CH3:2].Cl.[NH2:6][CH2:7][C:8]([CH3:14])([CH3:13])[CH2:9][C:10](O)=[O:11]>C(O)C>[ClH:4].[CH2:1]([O:3][C:10](=[O:11])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][NH2:6])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.07 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CC(=O)O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(CC(CN)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.11 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |